molecular formula C21H28N2O2S2 B2888760 (4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1421472-00-5

(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2888760
CAS No.: 1421472-00-5
M. Wt: 404.59
InChI Key: LQYODJXYTAUVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone" is a structurally complex molecule featuring a piperidine-thiazole hybrid linked via a thiomethyl bridge to a tetrahydropyran-phenyl methanone scaffold. Thiazole derivatives are known for their roles in antiviral and antimicrobial activities, while piperidine and tetrahydropyran groups often enhance pharmacokinetic properties like solubility and membrane permeability .

Properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S2/c24-19(21(8-13-25-14-9-21)18-4-2-1-3-5-18)23-11-6-17(7-12-23)16-27-20-22-10-15-26-20/h1-5,17H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYODJXYTAUVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Antiviral Research

The compound shares functional similarities with piroxicam-derived HIV integrase (IN) inhibitors described in . For example:

  • Compound 13d, 13l, and 13m (piroxicam analogs): Exhibit EC50 values of 20–25 µM against HIV, with selectivity indices (SI) >24. Molecular docking suggests binding modes analogous to raltegravir, a clinically approved IN inhibitor .
  • Target compound : While its antiviral activity is unconfirmed, the dihydrothiazole-thio group may enhance metal-chelating interactions with IN’s catalytic site, similar to raltegravir’s diketo acid motif. However, the tetrahydropyran-phenyl group could confer distinct steric or solubility profiles compared to piroxicam’s benzothiazine core.

Table 1: Key Features of Antiviral Candidates

Feature Target Compound Piroxicam Analogs (e.g., 13d) Raltegravir
Core Structure Piperidine-thiazole-tetrahydropyran Benzothiazine-piperidine Diketo acid-aryl
EC50 (HIV) Not reported 20–25 µM 2–10 nM (clinical dose)
Key Functional Groups Dihydrothiazole-thio, methanone Carboxamide, sulfonamide Diketo acid, oxadiazole
Selectivity Index (SI) Not tested >26 >1000

Comparison with Pyrazoline Methanone Derivatives

Key differences include:

  • Structural divergence: The target compound’s thiazole-thio-piperidine group replaces the pyrazoline-pyridine system, likely altering target specificity.
  • Pharmacokinetic profile : The tetrahydropyran group in the target compound may improve blood-brain barrier penetration compared to the pyridinyl moiety in ’s compound .

Table 2: Structural and Functional Contrasts

Parameter Target Compound Pyridinyl-pyrazoline Methanone
Molecular Weight ~450–500 g/mol (estimated) ~265 g/mol
Key Motifs Thiazole, piperidine, tetrahydropyran Pyrazoline, pyridine
Putative Targets Viral enzymes (e.g., HIV IN) Kinases, cyclooxygenases
Solubility Moderate (tetrahydropyran) Low (aromatic pyridine)

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves three key steps:

  • Step 1 : Cyclocondensation of thiourea derivatives with α-haloketones to form the dihydrothiazole ring (reflux in ethanol, yields 45–60%).
  • Step 2 : Thioether linkage formation using coupling agents (EDCI/HOBt) in DMF at 0–5°C (yields 50–70%).
  • Step 3 : Nucleophilic acyl substitution to couple the piperidine-thioether intermediate with the tetrahydropyran-methanone core in THF/DMF at 60°C (yields 60–75%). Optimization strategies include solvent screening (DMF vs. DCM), catalyst addition (1–5 mol% DMAP), and inert atmosphere control. Yields >65% are achievable through iterative parameter adjustments .

Table 1: Synthesis Conditions Comparison

StepReagentsSolventTemperatureYield Range
1Thiourea, Et₃NEtOHReflux45–60%
2EDCI/HOBt, 4-chlorobenzyl chlorideDMF0–5°C50–70%
3NaH, acyl chlorideTHF60°C60–75%

Q. Which spectroscopic techniques confirm structural integrity?

A multi-modal approach is critical:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., dihydrothiazole CH₂ at δ 3.8–4.2 ppm, methanone carbonyl at ~205 ppm).
  • HRMS-ESI : Confirms molecular ion [M+H]⁺ (theoretical m/z 445.1528).
  • FT-IR : Validates functional groups (C=O stretch at 1680–1700 cm⁻¹, C-S vibration at 650–700 cm⁻¹).
  • X-ray crystallography : Resolves stereochemistry for crystalline batches .

Q. What preliminary biological screening strategies are recommended?

Use tiered assays:

  • Enzyme inhibition : HTRF®-based kinase assays (e.g., EGFR, IC₅₀ < 100 nM).
  • Cellular viability : MTT/XTT tests in cancer lines (MCF-7, A549).
  • Antimicrobial activity : Disk diffusion assays (CLSI guidelines) for S. aureus (MIC 2–8 μg/mL). Include positive controls (e.g., Erlotinib) and validate with triplicate replicates .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

Systematic resolution involves:

  • 2D NMR (COSY/HSQC) : Confirm spin-spin coupling and carbon-proton correlations.
  • NOESY : Detect conformational differences (e.g., axial vs. equatorial substituents in piperidine).
  • Variable-temperature NMR (25–60°C) : Identify dynamic processes causing signal broadening. For persistent issues, synthesize ¹³C/¹⁵N-labeled analogs or use DFT-based NMR prediction (B3LYP/6-311+G**) .

Q. What computational strategies predict target engagement and binding modes?

Hierarchical modeling:

  • Molecular docking (AutoDock Vina) : Screen against targets (e.g., EGFR PDB:1M17).
  • MD simulations (AMBER20) : Assess binding stability over 100 ns trajectories.
  • MM-PBSA : Calculate binding free energy (ΔG). Validate predictions via site-directed mutagenesis of key residues (e.g., EGFR Lys721) .

Q. How to address contradictory bioactivity between enzyme and cellular assays?

Investigate:

  • Compound stability : LC-MS monitoring in assay media over 24h.
  • Permeability : PAMPA assay (logPe > -5 required).
  • Efflux pumps : Test ABC transporter involvement using verapamil. If cellular IC₅₀ ≫ enzyme IC₅₀, explore prodrug strategies or nanoparticle formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.